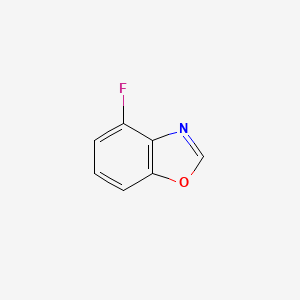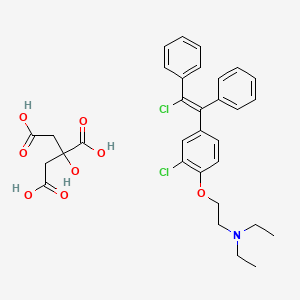![molecular formula C20H34N2O5 B12292169 Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)
Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[310]hexano-2-carboxilato de metilo es un compuesto orgánico complejo con una estructura bicíclica única. Este compuesto es conocido por sus posibles aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[3.1.0]hexano-2-carboxilato de metilo implica múltiples pasos. Un método común incluye la protección de los grupos amino utilizando grupos tert-butoxicarbonilo (BOC), seguido de la formación de la estructura bicíclica a través de reacciones de ciclación. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, temperaturas controladas y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y sistemas automatizados para mantener parámetros de reacción constantes. Se emplean pasos de purificación como la cristalización, la destilación y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[3.1.0]hexano-2-carboxilato de metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), ácidos (por ejemplo, ácido clorhídrico), bases (por ejemplo, hidróxido de sodio) y catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos del compuesto original .
Aplicaciones Científicas De Investigación
El 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[3.1.0]hexano-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar interacciones enzimáticas y vías metabólicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo su papel como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[3.1.0]hexano-2-carboxilato de metilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
MDMB-4en-PINACA: Un cannabinoide sintético con un motivo estructural similar, utilizado en investigación forense y clínica.
5F-ADB: Otro cannabinoide sintético con similitudes estructurales, conocido por sus propiedades psicoactivas.
Unicidad
El 3-[3,3-dimetil-2-[(2-metilpropan-2-il)oxicarbonilamino]butanil]-6,6-dimetil-3-azabiciclo[3.1.0]hexano-2-carboxilato de metilo es único debido a su estructura bicíclica y grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H34N2O5 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25) |
Clave InChI |
AVAMRGOONZYOCL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)

![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)



![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
